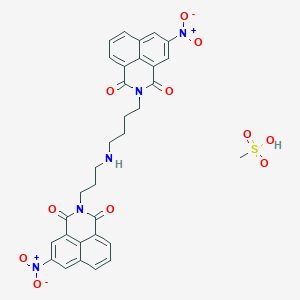![molecular formula C10H8N2O2 B117432 2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one CAS No. 146850-12-6](/img/structure/B117432.png)
2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBIO and has a molecular formula of C12H11N2O2.
Mécanisme D'action
The mechanism of action of MBIO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, MBIO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammatory cells, MBIO has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
MBIO has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, MBIO has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In inflammatory cells, MBIO has been shown to reduce the production of inflammatory mediators and decrease inflammation. In materials science, MBIO has been shown to have unique optical and electronic properties that make it useful for the synthesis of novel materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MBIO in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using MBIO include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving MBIO. In medicinal chemistry, further studies are needed to explore its potential as a cancer treatment and anti-inflammatory agent. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In catalysis, further studies are needed to explore its potential as a ligand for the synthesis of metal complexes with catalytic activity. Overall, MBIO has shown great potential for various applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of MBIO involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization with paraformaldehyde and subsequent reduction with sodium borohydride. This method has been optimized to produce high yields of MBIO with purity greater than 98%.
Applications De Recherche Scientifique
MBIO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MBIO has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In materials science, MBIO has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In catalysis, MBIO has been used as a ligand for the synthesis of metal complexes with catalytic activity.
Propriétés
Numéro CAS |
146850-12-6 |
|---|---|
Nom du produit |
2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one |
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one |
InChI |
InChI=1S/C10H8N2O2/c1-5-11-7-3-2-6-4-14-10(13)8(6)9(7)12-5/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
SPTJSGLHHYOZRB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC3=C2C(=O)OC3 |
SMILES canonique |
CC1=NC2=C(N1)C=CC3=C2C(=O)OC3 |
Synonymes |
8H-Furo[3,4-e]benzimidazol-8-one,1,6-dihydro-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)



![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)


